molecular formula C36H38S6 B124346 5,5'''''-Dihexyl-2,2':5',2'':5'',2''':5''',2'''':5'''',2'''''-sexithiophene CAS No. 151271-43-1

5,5'''''-Dihexyl-2,2':5',2'':5'',2''':5''',2'''':5'''',2'''''-sexithiophene

Cat. No. B124346
M. Wt: 663.1 g/mol
InChI Key: QCMASTUHHXPVGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DH6T is an alkyl substituted oligothiophene that can be used as an organic semiconductor . It has a field mobility of 1 cm²/Vs that makes it a suitable active layered material in electronic and optoelectronic applications .


Molecular Structure Analysis

The molecular structure of DH6T consists of six thiophene rings connected by single bonds, with hexyl side chains attached to the terminal rings . The empirical formula is C36H38S6, and the molecular weight is 663.08 .


Physical And Chemical Properties Analysis

DH6T is a solid with a melting point of 280°C (dec.) (lit.) . It’s soluble in chlorobenzene and slightly soluble in chloroform and methylene chloride . The HOMO and LUMO energy levels are 5.2 eV and 2.9 eV, respectively . The semiconductor properties are p-type with a mobility of 0.13 cm²/V·s .

Scientific Research Applications

Self-Assembly and Aggregate Formation

5,5'''''-Dihexyl-2,2':5',2'':5'',2''':5''',2'''':5'''',2'''''-sexithiophene derivatives have been explored for their self-assembly and aggregate formation capabilities. These compounds form chiral aggregates in polar solvents and in the solid state, demonstrating temperature-dependent aggregation behaviors. The aggregation process is influenced by factors like concentration and temperature, and the compounds show potential for creating chiral, organized structures (Schenning et al., 2002).

Helical Structures

Research into perchlorinated sexithiophene regioisomers has revealed that these compounds can adopt a reliable helical conformation in the solid state. This property is preserved across various substituents, indicating a potential for creating stable helical structures useful in various applications (Marsella et al., 2003).

Optical and Photophysical Properties

Studies on oligothiophenes, including sexithiophene derivatives, have investigated their absorption spectra and photophysical properties. These compounds exhibit a range of photophysical behaviors influenced by environmental and thermal effects, making them suitable for applications in optoelectronics and photonics (Aschi et al., 2012).

Semiconductor and Transistor Applications

Sexithiophene derivatives have been synthesized for applications in semiconductors and transistors. Studies have focused on the π–π* transitions and molecular packing of these compounds, which are crucial for their performance in electronic devices (Sato & Hiroi, 1994).

Film Formation and Organic Electronic Devices

Research has explored the deposition of sexithiophene films using organic molecular beam deposition. These films demonstrate properties dependent on substrate choice, which is vital for their application in organic electronic devices (Botta et al., 1999).

Photovoltaic Applications

Sexithiophene derivatives have been studied for their potential in photovoltaic applications. The interaction of these compounds with other materials and their impact on the photovoltaic response have been a key focus of research (Krebs & Spanggaard, 2005).

properties

IUPAC Name

2-hexyl-5-[5-[5-[5-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H38S6/c1-3-5-7-9-11-25-13-15-27(37-25)29-17-19-31(39-29)33-21-23-35(41-33)36-24-22-34(42-36)32-20-18-30(40-32)28-16-14-26(38-28)12-10-8-6-4-2/h13-24H,3-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCMASTUHHXPVGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC=C(S1)C2=CC=C(S2)C3=CC=C(S3)C4=CC=C(S4)C5=CC=C(S5)C6=CC=C(S6)CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H38S6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70569831
Record name 1~5~,6~5~-Dihexyl-1~2~,2~2~:2~5~,3~2~:3~5~,4~2~:4~5~,5~2~:5~5~,6~2~-sexithiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70569831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

663.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5'''''-Dihexyl-2,2':5',2'':5'',2''':5''',2'''':5'''',2'''''-sexithiophene

CAS RN

151271-43-1
Record name 1~5~,6~5~-Dihexyl-1~2~,2~2~:2~5~,3~2~:3~5~,4~2~:4~5~,5~2~:5~5~,6~2~-sexithiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70569831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,5'''''-Dihexyl-2,2':5',2'':5'',2''':5''',2'''':5'''',2'''''-sexithiophene
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
5,5'''''-Dihexyl-2,2':5',2'':5'',2''':5''',2'''':5'''',2'''''-sexithiophene
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
5,5'''''-Dihexyl-2,2':5',2'':5'',2''':5''',2'''':5'''',2'''''-sexithiophene
Reactant of Route 4
Reactant of Route 4
5,5'''''-Dihexyl-2,2':5',2'':5'',2''':5''',2'''':5'''',2'''''-sexithiophene
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
5,5'''''-Dihexyl-2,2':5',2'':5'',2''':5''',2'''':5'''',2'''''-sexithiophene
Reactant of Route 6
Reactant of Route 6
5,5'''''-Dihexyl-2,2':5',2'':5'',2''':5''',2'''':5'''',2'''''-sexithiophene

Citations

For This Compound
19
Citations
M Aschi, A Amadei, A Pellegrino, N Perin… - Theoretical Chemistry …, 2012 - Springer
The absorption spectra in dilute dichloromethane solution at 300 K of four Oligotiophenes (OT), namely 2,2′:5′,2″-Terthiophene, 2,2′:5′,2″:5″,2″′-Quaterthiophene, 4,4″′-…
Number of citations: 6 link.springer.com
R Verma, CK Suman, R Srivastava - Thin Solid Films, 2018 - Elsevier
We report low voltage operable p-channel vertical organic field effect transistors (VOFETs) using 5,5‴″-Dihexyl- 2,2′:5′,2″:5″,2‴:5‴,2‴′:5‴′,2‴″-sexithiophene (DH6T) as …
Number of citations: 4 www.sciencedirect.com
K Agrawal, R Srivastava, SS Rajput - IETE Technical Review, 2018 - Taylor & Francis
A thin interfacial layer of 20 nm has been introduced to increase the barrier from 0.9 to 1.1 eV or 1.2 eV or 1.4 eV between the base and emitter of an organic permeable base transistor (…
Number of citations: 2 www.tandfonline.com
HE Katz, JG Laquindanum, AJ Lovinger - Chemistry of materials, 1998 - ACS Publications
Our investigation of thiophene oligomers as organic thin film transistor (TFT) semiconductors is extended to the hexamer with dodecyl and octadecyl end-substituents and with side …
Number of citations: 186 pubs.acs.org
A Facchetti, MH Yoon, CL Stern… - Journal of the …, 2004 - ACS Publications
The synthesis, comparative physicochemical properties, and solid-state structures of five oligothiophene (nT) series differing in substituent nature and attachment, regiochemistry, and …
Number of citations: 720 pubs.acs.org
R Verma, R Srivastava - Engineering Research Express, 2019 - iopscience.iop.org
The platinum phthalocyanine (PtPc) buffer layer of 0 nm–3 nm has been introduced at the interface of active layer and drain electrode in vertical organic field effect transistor (VOFET) …
Number of citations: 3 iopscience.iop.org
F von Kieseritzky - 2004 - diva-portal.org
This thesis deals with synthesis and characterization of new oligothiophenes and derivatives thereof, for use in semiconductor applications. One series of regiodefined oligothiophenes …
Number of citations: 2 www.diva-portal.org
N Zeilmann - 2016 - opus4.kobv.de
Within the present thesis, various thin organic semiconducting films have been prepared by both thermal evaporation and wet-chemical processing and subsequently characterized …
Number of citations: 1 opus4.kobv.de
AJ Payne, GC Welch - Materials for Flexible and Printed …, 2014 - sigmaaldrich.cn
Solution-processed organic photovoltaic devices (OPVs) have emerged as a promising clean energy generating technology due to their ease of fabrication, potential to enable low-cost …
Number of citations: 0 www.sigmaaldrich.cn
S Pechmann - 2022 - opus4.kobv.de
This thesis presents a comprehensive micro-spectroscopic approach for interface and surface studies of functional organic molecules adsorbed on epitaxial magnesium oxide thin films. …
Number of citations: 3 opus4.kobv.de

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.